molecular formula C22H20BrN3O B405685 4-BROMO-N'-{2,2-DIMETHYL-1H,2H-BENZO[F]ISOQUINOLIN-4-YL}BENZOHYDRAZIDE

4-BROMO-N'-{2,2-DIMETHYL-1H,2H-BENZO[F]ISOQUINOLIN-4-YL}BENZOHYDRAZIDE

Katalognummer: B405685
Molekulargewicht: 422.3g/mol
InChI-Schlüssel: GOBODBJPUZKVPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-N’-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)benzohydrazide is a complex organic compound that features a bromine atom, a benzohydrazide group, and a dihydrobenzoisoquinoline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N’-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)benzohydrazide typically involves multiple steps. One common method includes the bromination of a precursor compound followed by the introduction of the benzohydrazide group. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of bromine and other reactive intermediates.

Analyse Chemischer Reaktionen

Types of Reactions

4-bromo-N’-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinoline derivative, while reduction could produce a more saturated compound.

Wissenschaftliche Forschungsanwendungen

4-bromo-N’-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Wirkmechanismus

The mechanism of action of 4-bromo-N’-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)benzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-bromo-1,2-dimethoxybenzene
  • 4-hydroxy-2-quinolone
  • 2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline

Uniqueness

4-bromo-N’-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)benzohydrazide is unique due to its combination of a bromine atom, a benzohydrazide group, and a dihydrobenzoisoquinoline moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Eigenschaften

Molekularformel

C22H20BrN3O

Molekulargewicht

422.3g/mol

IUPAC-Name

4-bromo-N'-(2,2-dimethyl-1H-benzo[f]isoquinolin-4-yl)benzohydrazide

InChI

InChI=1S/C22H20BrN3O/c1-22(2)13-19-17-6-4-3-5-14(17)9-12-18(19)20(24-22)25-26-21(27)15-7-10-16(23)11-8-15/h3-12H,13H2,1-2H3,(H,24,25)(H,26,27)

InChI-Schlüssel

GOBODBJPUZKVPJ-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C=CC3=CC=CC=C23)C(=N1)NNC(=O)C4=CC=C(C=C4)Br)C

Kanonische SMILES

CC1(CC2=C(C=CC3=CC=CC=C23)C(=N1)NNC(=O)C4=CC=C(C=C4)Br)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.